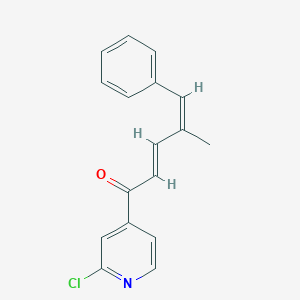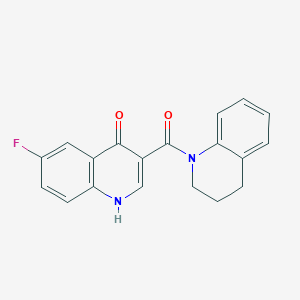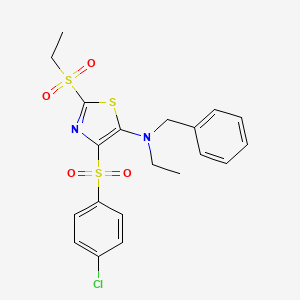![molecular formula C21H24N2O3S B2973672 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 942013-07-2](/img/structure/B2973672.png)
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a phenyl group and a sulfonamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process would depend on the specific substituents and their positions in the final compound.Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring, due to its sp3 hybridization, contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .科学的研究の応用
Antioxidant Activity
This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of this compound suggests that it could donate electrons to neutralize free radicals, thereby preventing cell damage and contributing to the management of oxidative stress-related diseases .
Analgesic and Anti-inflammatory Activity
The analgesic properties of this compound make it a candidate for pain relief research. Its anti-inflammatory activity also indicates potential applications in treating inflammation-related conditions, such as arthritis or inflammatory bowel disease. The compound’s ability to modulate inflammatory pathways could lead to new treatments for chronic inflammatory disorders .
Antimicrobial and Antifungal Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial and antifungal activities. This opens up possibilities for its use in developing new antibiotics and antifungal medications, especially in an era where antibiotic resistance is a growing concern .
Antitumor and Cytotoxic Activity
The compound’s structure has been associated with antitumor and cytotoxic activities, making it a subject of interest in cancer research. Its ability to interfere with cell proliferation could be harnessed to develop novel anticancer therapies .
Neuroprotective Activity
There is interest in exploring the neuroprotective effects of this compound. Neuroprotective agents can help in the treatment of neurodegenerative diseases by protecting neuronal structure and function. The compound could potentially be used to slow the progression of diseases like Alzheimer’s and Parkinson’s .
作用機序
The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Pyrrolidine derivatives are known to have various biological activities, and the specific activities of this compound would likely depend on the presence and arrangement of its other functional groups .
将来の方向性
特性
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-15-8-10-18(14-20(15)23-12-4-7-21(23)24)22-27(25,26)19-11-9-16-5-2-3-6-17(16)13-19/h8-11,13-14,22H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZRDIXLAOKBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-ethyl 2-(6-isopropyl-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2973589.png)
![2-Allyl-1-(sec-butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2973591.png)
![[1-(4-Carbamoylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2973592.png)






![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethyl-4-(2-thienyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2973606.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-methyl-2-(morpholin-4-yl)propyl]propanamide](/img/structure/B2973607.png)
![5-ethyl-7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2973608.png)

